molecular formula C9H9BrO2 B3104036 5-Bromo-2-methoxy-3-methylbenzaldehyde CAS No. 145742-37-6

5-Bromo-2-methoxy-3-methylbenzaldehyde

Cat. No. B3104036
CAS RN: 145742-37-6
M. Wt: 229.07 g/mol
InChI Key: ALKVVDLHOTYSSC-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-methylbenzaldehyde is a chemical compound that belongs to the class of aldehydes. It is widely used in scientific research as a building block for the synthesis of various organic compounds. This compound has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol.

Scientific Research Applications

Bromination of Hydroxybenzaldehydes

Research by Otterlo et al. (2004) demonstrates an interesting finding in the bromination of hydroxybenzaldehydes. Their study revealed that contrary to previous reports, bromination of 3-hydroxybenzaldehyde can yield different brominated products, including 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, but not 4-bromo-3-hydroxybenzaldehyde. This study's findings are crucial for understanding the bromination reactions of similar compounds like 5-Bromo-2-methoxy-3-methylbenzaldehyde (Otterlo et al., 2004).

Synthesis of Pharmaceutical Intermediates

Benzaldehydes, including this compound, are often used in the synthesis of various pharmaceutical intermediates. Borgaonkar and Chandalia (2007) investigated the solvolysis of 5-bromovanillin, a compound structurally similar to this compound, to produce syringaldehyde. This compound is a key intermediate in the synthesis of trimethoprim, a widely used antibacterial drug (Borgaonkar & Chandalia, 2007).

Antioxidant Properties

Rijal et al. (2022) explored the synthesis of various halogenated benzaldehydes, including compounds similar to this compound, and evaluated their antioxidant activities. Their research contributes to understanding the potential health benefits and applications of such compounds in medicine and health sciences (Rijal, Haryadi, & Anwar, 2022).

Electrochemical Applications

Hasdemir et al. (2011) investigated the electrochemical behavior of polymers functionalized with halogenated benzaldehydes, including 2-hydroxy-5-bromobenzaldehyde, which is structurally related to this compound. This research is significant for understanding the electrochemical properties of such compounds, which could have applications in various industries, including electronics and materials science (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Biochemical Analysis

Biochemical Properties

It is known that brominated compounds can participate in free radical reactions . In these reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .

Molecular Mechanism

It is known that brominated compounds can participate in free radical reactions , which could potentially lead to changes in gene expression or enzyme activity. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.

properties

IUPAC Name

5-bromo-2-methoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKVVDLHOTYSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296526
Record name 5-Bromo-2-methoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145742-37-6
Record name 5-Bromo-2-methoxy-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145742-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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